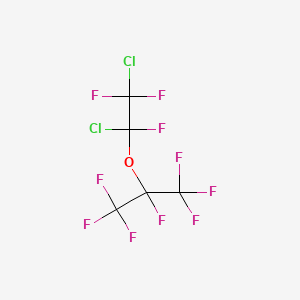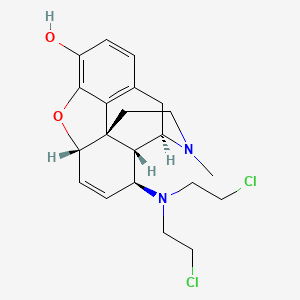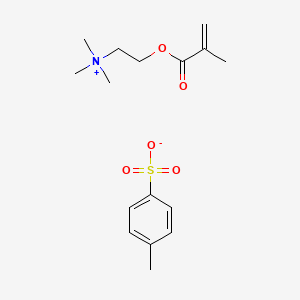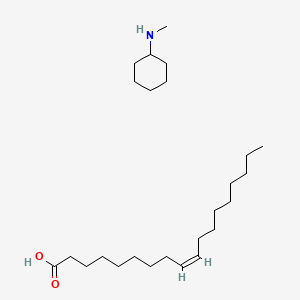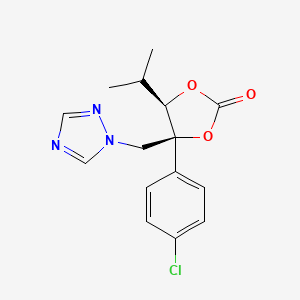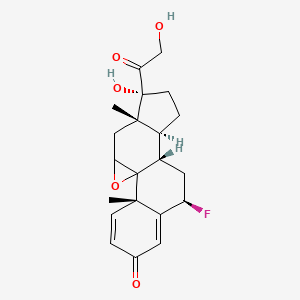
9beta,11beta-Epoxy-6beta-fluoro-17,21-dihydroxypregna-1,4-diene-3,20-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9beta,11beta-Epoxy-6beta-fluoro-17,21-dihydroxypregna-1,4-diene-3,20-dione is a synthetic corticosteroid compound. It is structurally related to other corticosteroids like dexamethasone and betamethasone, and is used for its potent anti-inflammatory and immunosuppressive properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9beta,11beta-Epoxy-6beta-fluoro-17,21-dihydroxypregna-1,4-diene-3,20-dione involves multiple steps. One common method includes the fluorination of 9,11beta-epoxysteroid compounds at the 9-position to obtain the desired product. The reaction typically involves the use of sodium sulfite and sodium hydroxide in water, followed by the addition of methanol. The raw material undergoes hydrolysis, and the pH is adjusted using glacial acetic acid. The product is then crystallized and purified .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as chromatography, is common to achieve the desired quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
9beta,11beta-Epoxy-6beta-fluoro-17,21-dihydroxypregna-1,4-diene-3,20-dione undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: This reaction can alter the carbonyl groups.
Substitution: This reaction can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Applications De Recherche Scientifique
9beta,11beta-Epoxy-6beta-fluoro-17,21-dihydroxypregna-1,4-diene-3,20-dione has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other corticosteroids.
Biology: It is studied for its effects on cellular processes and signaling pathways.
Medicine: It is used in the development of anti-inflammatory and immunosuppressive drugs.
Industry: It is utilized in the production of pharmaceuticals and as a reference standard in quality control
Mécanisme D'action
The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it modulates the transcription of specific genes. The result is the suppression of inflammatory responses and modulation of immune function. The molecular targets include various cytokines and enzymes involved in the inflammatory process .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dexamethasone: Another potent corticosteroid with similar anti-inflammatory properties.
Betamethasone: Structurally related and used for similar therapeutic purposes.
Mometasone Furoate: A topical corticosteroid used for its anti-inflammatory effects
Uniqueness
9beta,11beta-Epoxy-6beta-fluoro-17,21-dihydroxypregna-1,4-diene-3,20-dione is unique due to its specific fluorination at the 6beta position, which enhances its potency and stability compared to other corticosteroids .
Propriétés
Numéro CAS |
60864-43-9 |
|---|---|
Formule moléculaire |
C21H25FO5 |
Poids moléculaire |
376.4 g/mol |
Nom IUPAC |
(2S,8R,10S,11S,14R,15S)-8-fluoro-14-hydroxy-14-(2-hydroxyacetyl)-2,15-dimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-5-one |
InChI |
InChI=1S/C21H25FO5/c1-18-5-3-11(24)7-14(18)15(22)8-13-12-4-6-20(26,16(25)10-23)19(12,2)9-17-21(13,18)27-17/h3,5,7,12-13,15,17,23,26H,4,6,8-10H2,1-2H3/t12-,13-,15+,17?,18-,19-,20-,21?/m0/s1 |
Clé InChI |
ODCJBFLIAVNDAG-CRTWWITMSA-N |
SMILES isomérique |
C[C@]12CC3C4(O3)[C@H]([C@@H]1CC[C@@]2(C(=O)CO)O)C[C@H](C5=CC(=O)C=C[C@]45C)F |
SMILES canonique |
CC12CC3C4(O3)C(C1CCC2(C(=O)CO)O)CC(C5=CC(=O)C=CC45C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


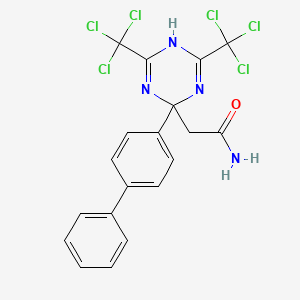
![2-[2-(4-Methylcyclohex-3-EN-1-YL)propyl]tetrahydrofuran](/img/structure/B12689589.png)
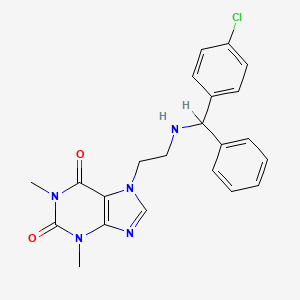
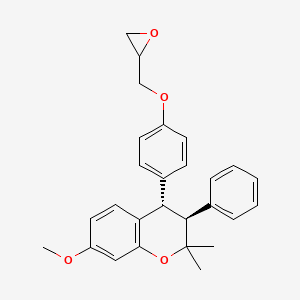
![N,N'-[1,4-Dioxane-2,5-diylbis(methylene)]bis[N-(carboxymethyl)glycine]](/img/structure/B12689604.png)
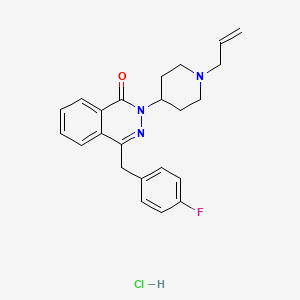
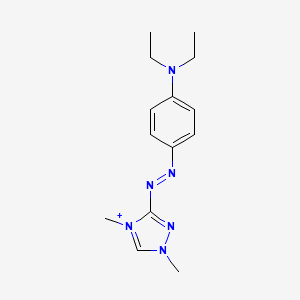
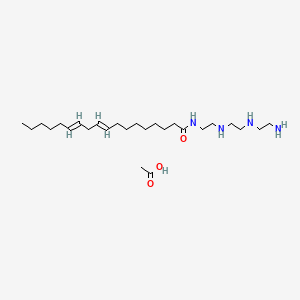
![[(9R,10S,13S,14R)-14-(2-chloroacetyl)oxy-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl] 2-chloroacetate](/img/structure/B12689627.png)
